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Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine

Cat. No.: B185701 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-5-hydroxypyridine is a highly versatile and valuable heterocyclic building block in

modern organic synthesis. Its unique electronic properties and bifunctional nature, featuring

both a nucleophilic hydroxyl group and a reactive chloro substituent, make it an ideal starting

material for the construction of a diverse array of complex molecules. This guide provides a

comprehensive overview of the synthesis, key reactions, and applications of 2-chloro-5-
hydroxypyridine, with a focus on its role as a foundational intermediate in the development of

pharmaceuticals and other high-value chemical entities. The strategic positioning of the chloro

and hydroxyl groups on the pyridine ring allows for selective functionalization, enabling

chemists to forge intricate molecular architectures with high precision.

Physicochemical Properties
A summary of the key physicochemical properties of 2-chloro-5-hydroxypyridine is presented

below.
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Property Value

CAS Number 41288-96-4[1]

Molecular Formula C₅H₄ClNO[1]

Molecular Weight 129.54 g/mol [1]

Appearance White to light yellow crystalline solid

Melting Point 155-159 °C (decomposes)[2][3]

Boiling Point 351.9 °C (predicted)[4]

Solubility
Sparingly soluble in water, soluble in many

organic solvents.

Synthesis of 2-Chloro-5-hydroxypyridine
Several synthetic routes to 2-chloro-5-hydroxypyridine have been established, offering

flexibility in starting material selection and scalability. Two prominent methods are detailed

below.

Method 1: From 2-Amino-5-bromopyridine
This multi-step synthesis involves the diazotization of 2-amino-5-bromopyridine, followed by

lithiation, boronic ester formation, and subsequent oxidation.[5]
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Caption: Synthesis of 2-Chloro-5-hydroxypyridine from 2-Amino-5-bromopyridine.

Experimental Protocol (from 2-Amino-5-bromopyridine):

Step 1: Preparation of 5-bromo-2-chloropyridine[5] A solution of sodium nitrite (51.8 g, 0.751

mol) in 100 mL of water is slowly added to a stirred solution of 2-amino-5-bromopyridine (100.0

g, 0.578 mol) in 600 mL of concentrated hydrochloric acid at -4 °C. The addition is controlled to

maintain the temperature below 8 °C. The resulting slurry is warmed to 15 °C and then poured

into 1800 mL of ice water. The precipitate is collected by filtration, washed with water, and then

dissolved in dichloromethane. The organic layer is washed with water, dried over Na₂SO₄, and
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concentrated under vacuum to yield 5-bromo-2-chloropyridine as a white crystalline solid (53.0

g, 47.6% yield).[5]

Step 2: Preparation of 2-Chloro-5-hydroxypyridine[5] A solution of 5-bromo-2-chloropyridine

(48.2 g, 0.250 mol) in 500 mL of dry ether is cooled to -76 °C under a nitrogen atmosphere. A

2.5 M solution of n-butyllithium in hexane (107.2 mL, 0.268 mol) is added dropwise,

maintaining the temperature below -71 °C. After stirring for 30 minutes, trimethyl borate (29.3

mL, 0.268 mol) is added while keeping the temperature below -100 °C. The mixture is warmed

to 0 °C, then re-cooled to -75 °C. A solution of 32% acetic acid in acetic acid (54.4 mL) is added

dropwise over 15 minutes. The reaction is allowed to warm to room temperature. Water (150

mL) and ether (150 mL) are added, and the layers are separated. The organic layer is washed

with a saturated sodium bisulfite solution and concentrated. The crude product is dissolved in

150 mL of 2N NaOH, and the aqueous layer is extracted with ether. The aqueous layer is then

acidified with NaHSO₄·H₂O (41.4 g, 0.300 mol) to precipitate the product. The product is

extracted with ether, dried over magnesium sulfate, and the solvent is removed to give 2-
chloro-5-hydroxypyridine as a cream-colored solid (23.6 g, 86% yield).[5]

Method 2: From 6-Chloropyridin-3-yl acetate
This method involves the simple hydrolysis of the corresponding acetate ester.[2]

Experimental Protocol (from 6-Chloropyridin-3-yl acetate):[2] To a solution of 6-chloropyridin-3-

yl acetate (11.1 g, 64.7 mmol) in methanol, solid potassium carbonate (4.47 g, 32.4 mmol) is

added at room temperature. The reaction mixture is stirred for 2 hours. The volatiles are

removed under reduced pressure. The residue is diluted with ether and water, and the aqueous

phase is neutralized to pH 7 with 1 N aqueous hydrochloric acid. The layers are separated, and

the aqueous phase is extracted twice with ether. The combined organic extracts are dried over

magnesium sulfate and concentrated to afford 2-chloro-5-hydroxypyridine as a white solid

(8.03 g, 96% yield).[2]

Core Reactivity and Synthetic Utility
2-Chloro-5-hydroxypyridine serves as a versatile scaffold for the introduction of diverse

functionalities. Its utility stems from the differential reactivity of the hydroxyl and chloro groups,

allowing for a range of transformations including Williamson ether synthesis, Suzuki-Miyaura

coupling, and Buchwald-Hartwig amination.
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Caption: Key synthetic transformations of 2-Chloro-5-hydroxypyridine.

Williamson Ether Synthesis
The hydroxyl group of 2-chloro-5-hydroxypyridine can be readily alkylated or arylated via the

Williamson ether synthesis to produce a variety of ether derivatives. This reaction is

fundamental in the synthesis of many biologically active molecules, including the non-opioid

analgesic ABT-594.[6]

Representative Experimental Protocol (Synthesis of 2-Chloro-5-(benzyloxy)pyridine): To a

solution of 2-chloro-5-hydroxypyridine (1.0 equiv) in a suitable solvent such as DMF or

acetone, is added a base, typically potassium carbonate (1.5-2.0 equiv). The mixture is stirred

at room temperature for a short period before the addition of an alkylating agent, such as

benzyl bromide (1.1 equiv). The reaction is then heated (e.g., to 60-80 °C) and monitored by

TLC until completion. After cooling, the reaction mixture is poured into water and extracted with

an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product

is then purified by column chromatography to yield the desired ether.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b185701?utm_src=pdf-body-img
https://www.benchchem.com/product/b185701?utm_src=pdf-body
https://www.benchchem.com/product/b185701?utm_src=pdf-body
https://www.researchgate.net/figure/Activation-of-nAChR-induces-CRE-mediated-gene-expression-in-NAcb-VTA-coculture-through-D_fig3_6362269
https://www.benchchem.com/product/b185701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylating Agent Base Solvent Yield (%)

Benzyl bromide K₂CO₃ DMF >90 (expected)

Ethyl iodide NaH THF >85 (expected)

(R)-N-Boc-2-

azetidinemethanol

mesylate

KOH DMF
High (for ABT-594

precursor)[6]

Suzuki-Miyaura Coupling
The chloro group at the 2-position of the pyridine ring is amenable to palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the

synthesis of biaryl and heteroaryl structures. This reaction is a cornerstone of modern

medicinal chemistry for constructing complex molecular frameworks.

Representative Experimental Protocol: In a reaction vessel, 2-chloro-5-hydroxypyridine (or a

protected derivative such as 2-chloro-5-(benzyloxy)pyridine) (1.0 equiv), an arylboronic acid

(1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2.0 equiv) are combined. A degassed solvent system, such as a mixture of 1,4-

dioxane and water, is added. The mixture is heated under an inert atmosphere (e.g., at 100 °C)

for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling,

the reaction is diluted with an organic solvent and washed with water and brine. The organic

layer is dried, concentrated, and the residue is purified by chromatography.

Boronic Acid Catalyst Base Solvent Yield (%)

Phenylboronic

acid
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 70-90 (expected)

4-

Methoxyphenylb

oronic acid

Pd(dppf)Cl₂ Na₂CO₃
Toluene/EtOH/H₂

O
75-95 (expected)

Pyridine-3-

boronic acid
SPhos-Pd-G2 K₃PO₄ Dioxane/H₂O 60-85 (expected)
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Buchwald-Hartwig Amination
The chloro substituent also facilitates Buchwald-Hartwig amination, allowing for the formation of

C-N bonds with a wide range of primary and secondary amines. This reaction is crucial for

introducing nitrogen-containing functionalities, which are prevalent in many pharmaceuticals.

Representative Experimental Protocol: An oven-dried reaction tube is charged with 2-chloro-5-
hydroxypyridine (or a protected derivative) (1.0 equiv), a palladium precatalyst (e.g.,

Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base

(e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv). The tube is evacuated and backfilled with an inert gas.

The amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are then

added. The reaction is heated (e.g., to 80-110 °C) until the starting material is consumed. After

cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.

The crude product is purified by column chromatography.

Amine
Catalyst/Ligan
d

Base Solvent Yield (%)

Morpholine
Pd₂(dba)₃ /

XPhos
NaOt-Bu Toluene

80-95 (expected)

[7]

Aniline
Pd(OAc)₂ /

BINAP
Cs₂CO₃ Toluene 70-90 (expected)

Benzylamine
Pd₂(dba)₃ /

RuPhos
K₃PO₄ Dioxane 75-92 (expected)

Application in Drug Discovery: The Case of ABT-594
A prominent example of the utility of 2-chloro-5-hydroxypyridine is its role as a key

intermediate in the synthesis of ABT-594, a potent non-opioid analgesic.[8] ABT-594 is a

selective agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR).[3] The

synthesis involves the etherification of 2-chloro-5-hydroxypyridine with a protected chiral

azetidinemethanol derivative.[6]

The activation of α4β2 nAChRs by agonists like ABT-594 leads to the opening of the ion

channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This initial event triggers a
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cascade of downstream signaling pathways, including the activation of the PI3K/Akt pathway,

which is known to be involved in cell survival and neuroprotection.[5][8] Further downstream,

this can lead to the phosphorylation and activation of transcription factors such as CREB

(cAMP response element-binding protein), which plays a role in synaptic plasticity and long-

term memory.[1][8][9]
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Caption: Simplified signaling pathway of α4β2 nAChR activation by an agonist like ABT-594.
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Conclusion
2-Chloro-5-hydroxypyridine has firmly established itself as a cornerstone intermediate in

synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its

readily tunable reactivity at two distinct positions on the pyridine ring provides a powerful

platform for the efficient construction of complex and diverse molecular libraries. The

successful application of this building block in the synthesis of high-profile drug candidates like

ABT-594 underscores its significance. This guide has provided a detailed overview of its

synthesis and key transformations, offering valuable protocols and data to aid researchers in

leveraging the full potential of this versatile intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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